EPI-743 (Vatiquinone): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
EPI-743 (Vatiquinone): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-743, also known as Vatiquinone or PTC-743, is an orally bioavailable small molecule and a synthetic analog of vitamin E.[1][2] It has emerged as a potent therapeutic candidate for a range of disorders characterized by oxidative stress and mitochondrial dysfunction.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of EPI-743. Detailed experimental protocols for key assays and visual diagrams of its signaling pathway and experimental workflows are included to facilitate further research and drug development efforts.
Chemical Identity and Physicochemical Properties
EPI-743, chemically named 2-((R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione, is a para-benzoquinone analog.[4] It is structurally related to coenzyme Q10.[5]
| Identifier | Value | Reference |
| IUPAC Name | 2-((3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | [6] |
| Synonyms | Vatiquinone, PTC-743, α-Tocotrienol quinone, EPI743, ATQ3 | [1][4][7] |
| CAS Number | 1213269-98-7 | [1] |
| Molecular Formula | C29H44O3 | [1] |
| Molecular Weight | 440.66 g/mol | [1] |
| Physicochemical Property | Value | Reference |
| Appearance | Light yellow to yellow oily liquid | [7] |
| Boiling Point | 565.6 ± 39.0 °C at 760 mmHg | [7] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in DMSO, Ethanol | [2][5] |
Biological Properties and Mechanism of Action
EPI-743 is a potent cellular protectant against oxidative stress and is being investigated for the treatment of various mitochondrial and neurodegenerative diseases, including Leigh syndrome, Friedreich's ataxia, and Leber's hereditary optic neuropathy.[7][8][9] Its primary mechanism of action involves the inhibition of ferroptosis, a form of iron-dependent regulated cell death.[1][2]
Key aspects of its biological activity include:
-
Inhibition of 15-Lipoxygenase (15-LO): EPI-743 is a potent inhibitor of 15-lipoxygenase, a key enzyme in the ferroptosis pathway that catalyzes the peroxidation of polyunsaturated fatty acids.[3] By inhibiting 15-LO, EPI-743 prevents the accumulation of lipid peroxides, thereby mitigating oxidative stress and subsequent cell death.[3]
-
Augmentation of Glutathione Synthesis: EPI-743 enhances the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][8] It modulates the activity of oxidoreductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased cellular GSH levels and an improved redox status.[10]
-
Modulation of the Nrf2 Signaling Pathway: EPI-743 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the antioxidant response, and its activation by EPI-743 leads to the increased expression of antioxidant enzymes and proteins involved in glutathione synthesis.[7][11]
Quantitative Biological Activity
| Activity | Parameter | Value | Cell Line/System | Reference |
| Inhibition of RSL3-induced ferroptosis | EC50 | 17.3-21.8 nM | PCH6 patient fibroblasts | [2] |
| Inhibition of human 15-LO enzyme activity | IC50 | 4.4 μM | (by its hydroquinone metabolite, EPI-743-HQ) | [2] |
Experimental Protocols
Induction and Assessment of Ferroptosis in Cell Culture
This protocol describes the induction of ferroptosis using the GPX4 inhibitor RSL3 and the assessment of cell viability.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
RSL3 (RAS-selective lethal 3) stock solution (in DMSO)
-
EPI-743 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of RSL3 (e.g., 0.1 to 10 µM) to determine the optimal concentration for inducing cell death.
-
In parallel, co-treat cells with the determined concentration of RSL3 and a range of EPI-743 concentrations (e.g., 1 nM to 10 µM). Include appropriate vehicle controls (DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 of EPI-743.[10][12][13]
15-Lipoxygenase Inhibition Assay
This spectrophotometric assay measures the inhibition of 15-lipoxygenase activity using linoleic acid as a substrate.
Materials:
-
Soybean 15-lipoxygenase (or purified human 15-LO)
-
Linoleic acid
-
Borate buffer (0.2 M, pH 9.0)
-
EPI-743 (or its active metabolite) dissolved in DMSO
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a working solution of 15-lipoxygenase in borate buffer. Keep the enzyme solution on ice.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
In a quartz cuvette, mix the enzyme solution with either DMSO (for control) or the desired concentration of EPI-743. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution to the cuvette and mix quickly.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The increase in absorbance is due to the formation of conjugated dienes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of EPI-743 to the control rate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][6][14]
Measurement of Cellular Glutathione Levels by HPLC
This protocol outlines the quantification of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells treated with EPI-743 or vehicle
-
Perchloric acid (PCA)
-
Iodoacetic acid (IAA)
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., aqueous buffer with an organic modifier)
-
GSH and GSSG standards
Procedure:
-
Harvest the treated cells and wash with ice-cold PBS.
-
Lyse the cells by adding cold perchloric acid to precipitate proteins.
-
Centrifuge the lysate to pellet the protein and collect the supernatant.
-
To a portion of the supernatant, add iodoacetic acid to derivatize GSH.
-
Neutralize the samples.
-
Add FDNB to derivatize both GSH and GSSG. The derivatized products can be detected by UV absorbance.
-
Inject the prepared samples and standards onto the HPLC system.
-
Separate the derivatized GSH and GSSG using a gradient elution on a C18 column.
-
Detect the analytes at a specific wavelength (e.g., 365 nm for DNP derivatives).
-
Quantify the amounts of GSH and GSSG in the samples by comparing their peak areas to the standard curves.
-
Calculate the GSH/GSSG ratio as an indicator of cellular redox status.[1][3][5][15]
Visualizations
Signaling Pathway of EPI-743 in the Inhibition of Ferroptosis
Caption: Signaling pathway of EPI-743 in preventing ferroptosis.
Experimental Workflow for Assessing EPI-743's Anti-Ferroptotic Activity
Caption: Workflow for evaluating EPI-743's anti-ferroptotic effect.
References
- 1. 2.7. HPLC analysis of intracellular glutathione [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Lipoxygenase activity determination [protocols.io]
- 7. Apparent Opportunities and Hidden Pitfalls: The Conflicting Results of Restoring NRF2-Regulated Redox Metabolism in Friedreich’s Ataxia Pre-Clinical Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis off Glutathione on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Effect of EPI-743 on the clinical course of the mitochondrial disease Leber hereditary optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Translational Potential of Baicalein in Mitigating RSL3-Induced Ferroptosis in Fibroblasts: Implications for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
